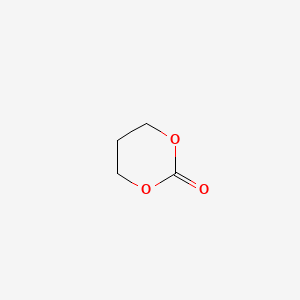

1,3-Dioxan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHICDDUDORKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31852-84-3 | |

| Record name | Trimethylene carbonate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20953766 | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-03-4 | |

| Record name | Trimethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dioxan-2-one from 1,3-Propanediol and CO₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), from 1,3-propanediol (B51772) and carbon dioxide. This valuable monomer is a key component in the production of biodegradable polymers with applications in the medical and pharmaceutical fields. This document details various synthetic strategies, presents comparative quantitative data, and provides in-depth experimental protocols for key methodologies.

Introduction

1,3-Dioxan-2-one is a six-membered cyclic carbonate that serves as a crucial monomer for the synthesis of poly(trimethylene carbonate) (PTMC). PTMC is a biocompatible and biodegradable polymer with significant potential in drug delivery systems, medical implants, and tissue engineering. The synthesis of 1,3-dioxan-2-one from renewable resources like 1,3-propanediol and the abundant C1 source, carbon dioxide, represents a green and sustainable approach to the production of these advanced biomaterials.

This guide explores the primary catalytic routes for this transformation, including direct carboxylation with CO₂ and indirect methods using carbonyl surrogates like urea (B33335) and dimethyl carbonate.

Synthetic Strategies and Mechanisms

The synthesis of 1,3-dioxan-2-one from 1,3-propanediol and a carbon dioxide source can be broadly categorized into three main approaches:

-

Direct Carboxylation with CO₂: This is the most atom-economical route but is thermodynamically challenging. It typically requires high pressures and temperatures, along with efficient catalysts to overcome the kinetic and thermodynamic barriers.

-

Reaction with Urea: This method offers a more accessible pathway, often proceeding under milder conditions than direct carboxylation. The reaction releases ammonia (B1221849) as a byproduct.

-

Reaction with Dimethyl Carbonate (DMC): This transesterification approach is another effective method. It can be catalyzed by both chemical catalysts and enzymes, offering a potentially greener and highly selective route.

Reaction Mechanisms

The general mechanism for the formation of 1,3-dioxan-2-one from 1,3-propanediol involves the activation of the diol and the carbonyl source, followed by an intramolecular cyclization.

Caption: Generalized reaction mechanism for the synthesis of 1,3-dioxan-2-one.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following tables summarize the quantitative data for the different synthetic routes, allowing for a clear comparison of their efficiencies.

Direct Synthesis from 1,3-Propanediol and CO₂

| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Selectivity (%) | Dehydrating Agent | Reference |

| CeO₂ | 130 | 50 | 12 | 58 | 86 | 2-Cyanopyridine | [1] |

Synthesis from 1,3-Propanediol and Urea

| Catalyst | Temperature (°C) | Pressure (kPa) | Time (h) | 1,3-PDO/Urea Molar Ratio | Yield (%) | Reference |

| Zn-La mixed oxide | 150 | 2 | 9-12 | 1.5 | Not specified | [2] |

Synthesis from 1,3-Propanediol and Dimethyl Carbonate (DMC)

| Catalyst | Temperature (°C) | Time (days) | Solvent | Overall Yield (%) | Reference |

| Lipase (B570770) (Novozym 435) | Not specified | 5 | Acetonitrile | 50 | [3] |

| Lipase followed by thermal cyclization | Not specified | Not specified | Solvent-free | 43.2 | [3] |

| Lipase (optimized process) | Not specified | Not specified | Not specified | 88 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Experimental Workflow

The synthesis of 1,3-dioxan-2-one from 1,3-propanediol and a carbonyl source, regardless of the specific reagents, generally follows a consistent workflow. This process begins with the preparation of the catalyst, followed by the reaction of the substrates under controlled conditions. The subsequent steps involve the separation of the product from the reaction mixture and its purification to achieve the desired level of purity. The final stage is the characterization of the synthesized 1,3-dioxan-2-one to confirm its identity and purity.

Caption: A generalized experimental workflow for the synthesis of 1,3-dioxan-2-one.

Protocol 1: Direct Synthesis from 1,3-Propanediol and CO₂ using a CeO₂ Catalyst

This protocol is based on the work of Gu et al. for the direct synthesis of polycarbonate diols, which can be adapted for the synthesis of 1,3-dioxan-2-one.[1]

Materials:

-

1,3-Propanediol

-

Cerium(IV) oxide (CeO₂) catalyst

-

2-Cyanopyridine (dehydrating agent)

-

Carbon dioxide (high purity)

-

High-pressure autoclave reactor

Procedure:

-

The CeO₂ catalyst is calcined prior to use.

-

The high-pressure autoclave reactor is charged with 1,3-propanediol, the CeO₂ catalyst, and 2-cyanopyridine.

-

The reactor is sealed and purged with CO₂ to remove air.

-

The reactor is pressurized with CO₂ to 50 bar.

-

The reaction mixture is heated to 130 °C with stirring.

-

The reaction is allowed to proceed for 12 hours.

-

After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The product is purified from the filtrate, for example, by vacuum distillation or crystallization.

-

The structure and purity of the 1,3-dioxan-2-one are confirmed by spectroscopic methods (NMR, IR, MS).

Protocol 2: Synthesis from 1,3-Propanediol and Urea using a Zn-La Mixed Oxide Catalyst

This protocol is adapted from the patent by Allais et al.[2]

Materials:

-

1,3-Propanediol

-

Urea

-

Zinc-Lanthanum mixed oxide catalyst (preparation described in the patent)

-

Round-bottomed flask connected to a vacuum line and a condenser

-

Tetrahydrofuran (THF) for workup

Procedure:

-

The Zn-La mixed oxide catalyst is prepared and activated as per the patent's instructions.

-

In a round-bottomed flask, 1,3-propanediol and urea are mixed in a molar ratio of 1.5:1.

-

The catalyst is added to the mixture (e.g., 10% by weight of urea).

-

The flask is connected to a vacuum system and a condenser cooled to -10°C.

-

The reaction mixture is heated to 150°C under a pressure of 2 kPa with stirring.

-

The reaction is maintained for 9-12 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is dissolved in THF and filtered to remove the catalyst.

-

1,3-Dioxan-2-one is recovered from the filtrate through a suitable purification method like distillation or crystallization.

-

The product is characterized to confirm its identity and purity.

Protocol 3: Enzymatic Synthesis from 1,3-Propanediol and Dimethyl Carbonate (DMC)

This protocol is based on the high-yield green synthesis route developed by Ning et al.[3][4]

Materials:

-

1,3-Propanediol (bio-based)

-

Dimethyl carbonate (DMC)

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (4 Å)

-

Pressure-resistant glass tube

Procedure:

-

Enzymatic Synthesis of Intermediate (P1):

-

1,3-Propanediol and DMC are mixed in a pressure-resistant glass tube (e.g., molar ratio of 1:3 to 1:15).

-

Immobilized lipase and molecular sieves are added to the mixture.

-

The tube is sealed and heated with stirring to the optimal temperature for the enzyme (to be determined experimentally).

-

The reaction progress is monitored by GC analysis until the desired conversion to the intermediate 3-hydroxypropyl methyl carbonate (P1) is achieved.

-

-

Conversion of Byproduct (P2) to P1:

-

The byproduct, C,C'-1,3-propanediyl C,C'-dimethyl ester (P2), can be reacted with additional 1,3-propanediol to regenerate P1, enhancing the overall yield. This can be done in a separate step or optimized to occur in the same pot.

-

-

Cyclization of P1 to TMC:

-

The intermediate P1 is heated (e.g., above 130°C) to induce cyclization to 1,3-dioxan-2-one (TMC). This step can be performed with or without a catalyst.

-

-

Purification:

-

The final product, TMC, is purified from the reaction mixture, for instance, by vacuum distillation.

-

-

Characterization:

-

The structure of the product is confirmed using ¹H NMR spectroscopy.

-

Conclusion

The synthesis of 1,3-dioxan-2-one from 1,3-propanediol and CO₂ or its surrogates presents a promising avenue for the sustainable production of biodegradable polymers. While the direct carboxylation with CO₂ is an elegant and atom-economical approach, it faces thermodynamic hurdles that necessitate harsh reaction conditions. The use of urea and dimethyl carbonate as carbonyl sources offers more practical and, in the case of enzymatic catalysis with DMC, highly efficient and green alternatives. The choice of synthetic route will depend on the specific requirements of the application, including cost, scalability, and environmental impact. Further research into novel and more efficient catalysts for the direct CO₂ route remains a key area of interest for advancing the green synthesis of this important monomer.

References

- 1. Direct synthesis of polycarbonate diols from atmospheric flow CO2 and diols without using dehydrating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. EP2873661A1 - Synthesis process of trimethylene carbonate from 1,3-propanediol and urea by heterogeneous catalysis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

The Synthesis of 1,3-Dioxan-2-one: A Comprehensive Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for forming 1,3-dioxan-2-one (B34567), a valuable cyclic carbonate monomer in the development of biodegradable polymers and various pharmaceutical applications. The guide details the core reaction mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key synthetic methods.

Synthesis from 1,3-Diols and Carbon Dioxide

The direct synthesis of 1,3-dioxan-2-one from 1,3-diols and carbon dioxide represents an atom-economical and green approach. This method typically requires a catalyst to overcome the thermodynamic barrier of the reaction and a dehydrating agent to remove the water byproduct, which can inhibit the reaction equilibrium.

Catalytic System: Cerium (IV) Oxide (CeO₂)

A notable and effective catalyst for this transformation is cerium (IV) oxide (CeO₂). The reaction is typically carried out under CO₂ pressure in the presence of a dehydrating agent, such as 2-cyanopyridine, which is converted to 2-picolinamide upon reaction with water.

Mechanism of CeO₂-Catalyzed Formation of 1,3-Dioxan-2-one:

The proposed mechanism involves the following key steps:

-

Adsorption and Alkoxide Formation: One of the hydroxyl groups of the 1,3-diol adsorbs onto a Lewis acidic site on the CeO₂ surface, forming a cerium alkoxide intermediate.

-

CO₂ Insertion: Carbon dioxide inserts into the Ce-O bond of the alkoxide intermediate to form an alkyl carbonate species.

-

Intramolecular Cyclization: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack on the carbonyl carbon of the alkyl carbonate.

-

Product Formation and Catalyst Regeneration: This intramolecular attack leads to the formation of the 1,3-dioxan-2-one ring and the release of a water molecule, regenerating the CeO₂ catalyst.

-

Dehydration: The generated water is trapped by the dehydrating agent (e.g., 2-cyanopyridine), driving the equilibrium towards the product.

Quantitative Data for CeO₂-Catalyzed Synthesis of Cyclic Carbonates:

| Entry | Diol | Catalyst | Dehydrating Agent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| 1 | 1,3-Propanediol | CeO₂ | 2-Cyanopyridine | 130 | 5 | 12 | 79 | [1] |

| 2 | 1,3-Butanediol | CeO₂ | 2-Cyanopyridine | 130 | 5 | 12 | 85 | [1] |

| 3 | 2,4-Pentanediol | CeO₂ | 2-Cyanopyridine | 130 | 5 | 12 | 92 | [1] |

| 4 | 1,2-Propanediol | CeO₂ | 2-Cyanopyridine | 130 | 0.8 | 2 | >99 | [1] |

| 5 | Glycerol | CeO₂ | 2-Cyanopyridine | 150 | 5 | 12 | 78.9 | [1] |

Experimental Protocol: General Procedure for CeO₂-Catalyzed Synthesis of 1,3-Dioxan-2-one

-

Catalyst Preparation: Commercial CeO₂ can be used directly or prepared via precipitation methods followed by calcination to achieve desired surface properties.

-

Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, add the 1,3-diol, CeO₂ catalyst, and the dehydrating agent (e.g., 2-cyanopyridine).

-

Reaction Conditions: Seal the autoclave and pressurize with carbon dioxide to the desired pressure. Heat the reaction mixture to the specified temperature and stir for the designated time.

-

Work-up and Purification: After cooling the reactor to room temperature, vent the CO₂. The solid catalyst can be recovered by filtration. The liquid phase is then concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to afford the pure 1,3-dioxan-2-one.

Reaction Workflow for CeO₂-Catalyzed Synthesis:

Caption: Experimental workflow for the synthesis of 1,3-dioxan-2-one from a 1,3-diol and CO₂ using a CeO₂ catalyst.

Synthesis from Homoallylic Alcohols and Carbonates

Homoallylic alcohols and their corresponding carbonates serve as versatile precursors for the synthesis of 1,3-dioxan-2-ones through intramolecular cyclization reactions.

Iodocarbonation of Homoallylic Alcohols

This classic method involves the reaction of a homoallylic alcohol with carbon dioxide and molecular iodine in the presence of a base. The reaction proceeds via an iodocarbonation mechanism.

Mechanism of Iodocarbonation:

-

Deprotonation and CO₂ Addition: A strong base deprotonates the homoallylic alcohol, and the resulting alkoxide reacts with CO₂ to form a homoallyl carbonate.

-

Iodonium (B1229267) Ion Formation: Molecular iodine reacts with the double bond of the homoallyl carbonate to form a cyclic iodonium ion intermediate.

-

Intramolecular Cyclization: The carbonate oxygen acts as an internal nucleophile, attacking one of the carbons of the iodonium ion in a 6-endo-trig cyclization, leading to the formation of the 1,3-dioxan-2-one ring and the incorporation of an iodine atom.

Quantitative Data for Iodocarbonation of Homoallylic Alcohols:

| Entry | Homoallylic Alcohol Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 3-Buten-1-ol | n-BuLi | THF | -78 to rt | 85 | [2] |

| 2 | (Z)-4-Hexen-1-ol | n-BuLi | THF | -78 to rt | 82 | [2] |

| 3 | 1-Phenyl-3-buten-1-ol | n-BuLi | THF | -78 to rt | 75 | [2] |

Experimental Protocol: One-Pot Synthesis of Iodo-1,3-dioxan-2-ones

-

Reaction Setup: To a solution of the homoallylic alcohol in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) at low temperature (-78 °C), add a strong base (e.g., n-BuLi) dropwise.

-

CO₂ Addition: Bubble carbon dioxide gas through the reaction mixture for a specified period.

-

Iodination: Add a solution of iodine in the same solvent to the reaction mixture.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Photo-Aerobic Selenium-π-Acid Multicatalysis of Homoallylic Carbonates

A more recent and greener approach involves the photocatalytic cyclization of homoallylic carbonates using a dual catalytic system comprising a photosensitizer and a selenium-based catalyst under an air atmosphere.

Mechanism of Photocatalytic Cyclization:

-

Photosensitization: A pyrylium (B1242799) dye, upon irradiation with visible light, enters an excited state.

-

Electron Transfer: The excited photosensitizer oxidizes a diselane (B1234466) to a selenium radical cation.

-

Alkene Activation: The selenium radical cation acts as a π-acid, activating the double bond of the homoallylic carbonate towards nucleophilic attack.

-

Intramolecular Cyclization: The carbonate oxygen attacks the activated double bond, leading to the formation of a six-membered ring intermediate.

-

Radical Cascade and Product Formation: A series of radical and polar steps, involving oxygen from the air as the terminal oxidant, leads to the formation of the 1,3-dioxan-2-one and regeneration of the catalysts.

Quantitative Data for Photocatalytic Synthesis of 1,3-Dioxan-2-ones:

| Entry | Homoallylic Carbonate Substrate | Photosensitizer | Se-Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Phenylbut-3-en-1-yl carbonate | TAPT | (SePh)₂ | MeCN | 24 | 59 | [3] |

| 2 | 4-(4-Methoxyphenyl)but-3-en-1-yl carbonate | TAPT | (SePh)₂ | MeCN | 24 | 65 | [3] |

| 3 | Hex-3-en-1-yl carbonate | TAPT | (SePh)₂ | MeCN | 48 | 45 | [3] |

| TAPT = 2,4,6-Tris(p-methoxyphenyl)pyrylium tetrafluoroborate |

Experimental Protocol: Photocatalytic Synthesis of 1,3-Dioxan-2-ones

-

Reaction Setup: In a reaction vessel, dissolve the homoallylic carbonate, the photosensitizer (e.g., TAPT), and the selenium catalyst (e.g., diphenyldiselenide) in the specified solvent (e.g., acetonitrile).

-

Irradiation: Irradiate the reaction mixture with a light source (e.g., blue LEDs) at a controlled temperature under an air atmosphere (e.g., using a balloon filled with air).

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 1,3-dioxan-2-one.

Mechanism of Photocatalytic Synthesis of 1,3-Dioxan-2-one:

Caption: A simplified representation of the photocatalytic cycle for the synthesis of 1,3-dioxan-2-ones from homoallylic carbonates.

Synthesis from Oxetanes and Carbon Dioxide

The cycloaddition of carbon dioxide to oxetanes provides a direct route to 1,3-dioxan-2-ones. This reaction is analogous to the well-established synthesis of five-membered cyclic carbonates from epoxides and CO₂, but it is generally more challenging due to the lower ring strain of oxetanes.

Mechanism of Cycloaddition of CO₂ to Oxetanes:

The mechanism is dependent on the catalyst used, but a general pathway involves:

-

Oxetane (B1205548) Activation: A Lewis acidic catalyst activates the oxetane by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A nucleophile, which can be a co-catalyst (e.g., a halide ion) or the activated CO₂, attacks one of the methylene (B1212753) carbons of the oxetane, leading to ring-opening.

-

CO₂ Insertion: The resulting alkoxide intermediate reacts with carbon dioxide.

-

Ring Closure: An intramolecular cyclization occurs to form the six-membered 1,3-dioxan-2-one ring and regenerate the catalyst.

Quantitative Data for the Synthesis of 1,3-Dioxan-2-ones from Oxetanes:

| Entry | Oxetane Substrate | Catalyst/Co-catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| 1 | Oxetane | Ph₄SbI | Neat | 100 | 4.9 | 20 | 96 | [2] |

| 2 | 3,3-Dimethyloxetane | [Fe(TPhOA)]₂/Bu₄NI | MEK | 85 | 0.2 | 66 | 28 | [2] |

| 3 | 3-Ethyloxetane | Ph₄SbI | Neat | 100 | 4.9 | 20 | 85 | [2] |

| 4 | 3-Phenyloxetane | Ph₄SbI | Neat | 100 | 4.9 | 20 | 78 | [2] |

Experimental Protocol: General Procedure for Cycloaddition of CO₂ to Oxetanes

-

Reaction Setup: In a high-pressure autoclave, place the oxetane substrate, the catalyst, and any co-catalyst.

-

Reaction Conditions: Seal the autoclave and pressurize it with carbon dioxide to the desired pressure. Heat the reactor to the specified temperature and stir for the required duration.

-

Work-up and Purification: After cooling and venting the reactor, the crude reaction mixture is typically purified directly by vacuum distillation or column chromatography to isolate the 1,3-dioxan-2-one.

Logical Relationship in Oxetane to 1,3-Dioxan-2-one Synthesis:

Caption: A logical flow diagram illustrating the key steps in the catalytic conversion of oxetanes and CO₂ to 1,3-dioxan-2-ones.

References

A Technical Guide to the Thermodynamic Properties and Ring Strain of 1,3-Dioxan-2-one

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate ester of significant interest in the field of polymer chemistry. Its utility as a monomer for the synthesis of biodegradable and biocompatible polycarbonates, particularly for biomedical applications like drug delivery systems and medical devices, is well-established.[1] The reactivity of 1,3-dioxan-2-one, especially in ring-opening polymerization (ROP), is intrinsically linked to its thermodynamic properties and the inherent strain within its cyclic structure. This document provides a comprehensive technical overview of these characteristics, summarizing available quantitative data, outlining relevant experimental methodologies, and illustrating key conceptual relationships.

Physicochemical Properties

1,3-Dioxan-2-one is a colorless solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical databases and literature.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| CAS Number | 2453-03-4 | [1] |

| Appearance | Colorless solid | [2] |

| Melting Point | 47 °C | [2] |

| Boiling Point | 83-85 °C (at 13 Pa) | [2] |

| Density | 1.23 g/cm³ (at 50 °C) | [2] |

Thermodynamic Data

The thermodynamic stability and reactivity of a molecule are described by state functions such as the enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). While extensive experimental data for many common organic molecules exist, specific, experimentally determined standard thermodynamic values for 1,3-dioxan-2-one are not widely reported in the literature. The primary thermodynamic characteristic discussed is its ring strain, which is crucial for its polymerization behavior.

| Thermodynamic Property | Value | Method | Source(s) |

| Ring Strain Energy | 2.86 kcal/mol greater than 1,3-dioxolan-2-one | Computational (PM3) | [3] |

Note: The value represents a comparative ring strain energy relative to its five-membered analogue, ethylene (B1197577) carbonate, as determined by a semi-empirical computational method.

Ring Strain Analysis

Ring strain is a form of instability in cyclic molecules resulting from deviations from ideal bond angles (angle strain), eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded steric interactions across the ring (transannular strain).[4]

In 1,3-dioxan-2-one, the six-membered ring structure is less strained than small rings (e.g., cyclopropane) but possesses significant strain to be a viable monomer for ROP.[4] The presence of the planar carbonate group within the ring influences its conformation and contributes to this strain. This stored potential energy is the primary thermodynamic driving force for ring-opening reactions. The ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored, which allows for the formation of long-chain polycarbonates.[5] This contrasts with five-membered cyclic carbonates, whose polymerization can be thermodynamically unfavorable due to lower ring strain.[6][7] A computational study quantified the ring strain energy of the six-membered cyclic carbonate as being 2.86 kcal/mol larger than that of the five-membered analogue, providing a thermodynamic basis for its higher reactivity in polymerization.[3]

Experimental Protocols

Detailed experimental protocols for the thermodynamic characterization of 1,3-dioxan-2-one are scarce. However, the principles can be understood from standard methodologies applied to similar organic compounds.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔH°f) is typically derived from the experimentally determined enthalpy of combustion (ΔH°c) using Hess's Law. The primary technique for this is constant-volume or "bomb" calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity 1,3-dioxan-2-one is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure all combustion products are in their standard states.

-

Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).[8] It is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

Ignition and Measurement: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is meticulously measured with a high-precision thermometer.[8][9]

-

Calibration: The energy equivalent (heat capacity) of the calorimeter system (Cbomb) is determined beforehand by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[10]

-

Calculation:

-

The heat released by the reaction (qrxn) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Cbomb): q_rxn = -C_bomb * ΔT.

-

Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from trace nitrogen in the oxygen.[8]

-

The molar enthalpy of combustion (ΔU°c) at constant volume is calculated by dividing qrxn by the number of moles of the sample.

-

ΔU°c is converted to the standard enthalpy of combustion (ΔH°c) at constant pressure using the equation: ΔH°c = ΔU°c + Δn_g * RT, where Δng is the change in the number of moles of gas in the balanced combustion equation.

-

Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, by subtracting the ΔH°c of the compound from the sum of the standard enthalpies of formation of the products (CO₂ and H₂O).

-

Computational Chemistry Methods

When experimental data is lacking, computational chemistry serves as a powerful tool for estimating thermodynamic properties.

Methodology:

-

Model Building: A 3D model of the 1,3-dioxan-2-one molecule is constructed.

-

Level of Theory Selection: A suitable theoretical method and basis set are chosen. Methods range from rapid semi-empirical methods (like PM3, which was used to estimate the ring strain) to more accurate but computationally expensive ab initio and Density Functional Theory (DFT) methods.[3][11]

-

Geometry Optimization: The energy of the molecular structure is minimized to find its most stable conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to derive thermodynamic quantities like entropy (S°) and heat capacity (Cp).

-

Energy Calculation: The single-point energy of the optimized structure is calculated with high accuracy. This energy can be used in conjunction with appropriate thermodynamic cycles (e.g., isodesmic reactions) to calculate the enthalpy of formation (ΔH°f).

Conclusion

1,3-Dioxan-2-one is a fundamentally important monomer whose utility is governed by its thermodynamic properties. While there is a notable scarcity of experimentally determined standard thermodynamic data, such as its enthalpy of formation, its behavior is well-characterized by the concept of ring strain. This inherent strain is the critical thermodynamic driving force that facilitates its efficient ring-opening polymerization into valuable biodegradable polycarbonates. The established experimental and computational methodologies outlined herein provide a clear framework for future studies aimed at precisely quantifying the thermodynamic landscape of this versatile compound.

References

- 1. Buy 1,3-Dioxan-2-one | 2453-03-4 | >98% [smolecule.com]

- 2. 1,3-Dioxan-2-on – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. longdom.org [longdom.org]

1,3-dioxan-2-one physical properties melting point boiling point

An In-depth Technical Guide to the Physical Properties of 1,3-Dioxan-2-one (B34567)

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of 1,3-dioxan-2-one (also known as trimethylene carbonate), with a specific focus on its melting and boiling points. It includes standardized experimental protocols for determining these properties and a summary of key data.

Physical and Chemical Properties

1,3-Dioxan-2-one is a six-membered cyclic carbonate ester.[1] It presents as a colorless to almost white crystalline solid at room temperature.[1][2][3] This compound is a key monomer in the synthesis of biodegradable polymers, which are of significant interest for biomedical applications due to their low toxicity and biocompatibility.[1]

Data Summary

The physical properties of 1,3-dioxan-2-one are summarized in the table below for quick reference. It is important to note that boiling points are highly dependent on pressure.

| Property | Value |

| IUPAC Name | 1,3-dioxan-2-one |

| Synonyms | Trimethylene Carbonate |

| CAS Number | 2453-03-4 |

| Molecular Formula | C₄H₆O₃[1][4] |

| Molecular Weight | 102.09 g/mol [1][4] |

| Appearance | White to almost white crystalline powder/solid[1][2] |

| Melting Point | 45.0 - 49.0 °C[1] |

| 47 °C[3] | |

| 48 °C[4] | |

| Boiling Point | 255.2 °C (at 760 mmHg)[5] |

| 135 °C (at 4 mmHg)[1][4] | |

| 83 - 85 °C (at 13 Pa)[3] | |

| Density | 1.23 g/cm³ (at 50 °C)[3] |

| 1.2 g/cm³[5] | |

| Solubility | Soluble in Methanol, DMSO[1] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range.[6][7]

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus, such as a Mel-Temp or DigiMelt unit.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 1,3-dioxan-2-one is finely powdered.[8] The open end of a capillary tube is tapped into the powder.[9] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of approximately 2-3 mm.[6][8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[6]

-

Approximate Determination: A preliminary rapid heating run (e.g., 10-20°C per minute) is often performed to quickly find the approximate melting range.[10]

-

Accurate Determination: A new sample is prepared. The apparatus is pre-heated to a temperature about 5-10°C below the approximate melting point found in the previous step.[10] The sample is then heated slowly, at a rate of 1-2°C per minute, to ensure thermal equilibrium.[6][9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts completely. The melting point is reported as the range T1-T2.[9]

Boiling Point Determination (Simple Distillation)

This protocol outlines the determination of boiling point at a given pressure using simple distillation, a common method for purifying liquids and determining their boiling points.

Methodology:

-

Apparatus Setup: A distillation flask is charged with 1,3-dioxan-2-one (in its liquid state) and a few boiling chips to ensure smooth boiling. The flask is connected to a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: The distillation flask is heated gently. As the substance boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Equilibrium and Data Recording: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium. The boiling point is the constant temperature recorded on the thermometer during the distillation of the liquid. This temperature is recorded along with the ambient atmospheric pressure. For measurements at reduced pressure (vacuum distillation), the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer.

Synthesis Pathway Overview

1,3-Dioxan-2-one is commonly synthesized via the cyclization of 1,3-propanediol (B51772) with a suitable carbonate source. The following diagram illustrates a generalized workflow for its synthesis. The reaction can be catalyzed by a base, such as sodium methoxide, when using diethyl carbonate.[3]

Caption: Generalized synthesis workflow for 1,3-dioxan-2-one.

References

- 1. Buy 1,3-Dioxan-2-one | 2453-03-4 | >98% [smolecule.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 1,3-Dioxan-2-on – Wikipedia [de.wikipedia.org]

- 4. 1,3-Dioxan-2-one 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 1,3-dioxan-2-one, CAS No. 2453-03-4 - iChemical [ichemical.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. youtube.com [youtube.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectroscopic Analysis of 1,3-Dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioxan-2-one (B34567), a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a foundational resource for compound identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

1,3-Dioxan-2-one possesses a six-membered ring containing two oxygen atoms and a carbonyl group. This structure gives rise to characteristic signals in both NMR and IR spectroscopy, which are invaluable for its unambiguous identification.

Molecular Formula: C₄H₆O₃ Molecular Weight: 102.09 g/mol CAS Number: 2453-03-4

The spectroscopic analysis of 1,3-dioxan-2-one involves the interpretation of its ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-dioxan-2-one is characterized by two main signals corresponding to the two distinct types of protons in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| O-CH₂ (C4/C6) | ~4.45 | Triplet (t) | ~5.8 | 4H |

| C-CH₂-C (C5) | ~2.14 | Quintet | ~5.8 | 2H |

Note: Predicted data. Experimental values may vary slightly.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 1,3-dioxan-2-one exhibits three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (in CDCl₃) | Chemical Shift (δ) ppm (in H₂O) |

| C=O (C2) | ~149 | Not Available |

| O-CH₂ (C4/C6) | ~67 | Not Available |

| C-CH₂-C (C5) | ~21 | Not Available |

Note: Experimental data for CDCl₃ is inferred from similar structures and requires experimental verification. Experimental data in H₂O is available but specific shifts for each carbon are not fully detailed in the provided search results.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation at specific frequencies. The IR spectrum of 1,3-dioxan-2-one is dominated by a strong absorption band corresponding to the carbonyl group.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~1730 - 1750 | C=O stretch (ester/carbonate) | Strong |

| ~1200 - 1300 | C-O stretch | Strong |

| ~2900 - 3000 | C-H stretch (alkane) | Medium |

Note: Specific peak values are based on typical ranges for the functional groups present and require experimental confirmation for 1,3-dioxan-2-one.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1,3-dioxan-2-one in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 1,3-dioxan-2-one with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

FT-IR Spectrum Acquisition:

-

Spectrometer: A Fourier-transform infrared spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data acquisition and interpretation for 1,3-dioxan-2-one is illustrated below.

Caption: Workflow for the spectroscopic analysis of 1,3-dioxan-2-one.

This diagram outlines the process from sample preparation through data acquisition and analysis to the final structural confirmation of 1,3-dioxan-2-one.

Caption: Key functional groups and their corresponding spectroscopic signals.

This diagram visually connects the key structural features of 1,3-dioxan-2-one to their characteristic signals in ¹H NMR, ¹³C NMR, and FT-IR spectra.

References

An In-depth Technical Guide on the Solubility of 1,3-Dioxan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate, in various organic solvents. This information is critical for its application in polymerization processes, formulation development, and as a solvent in chemical reactions.

Introduction to 1,3-Dioxan-2-one

1,3-Dioxan-2-one (trimethylene carbonate) is a six-membered cyclic carbonate ester. It is a white to almost white crystalline solid at room temperature and is a key monomer in the synthesis of biodegradable polycarbonates, such as poly(trimethylene carbonate) (PTMC). These polymers have gained significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems, medical implants, and tissue engineering scaffolds due to their biocompatibility and biodegradability. Understanding the solubility of the monomer is paramount for controlling polymerization kinetics, polymer properties, and for the development of purification and processing techniques.

Qualitative and Quantitative Solubility Data

| Organic Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Mole Fraction (x) at 298.15 K |

| Methanol | Alcohol | Soluble[1] | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Data not available | Data not available |

| Chloroform | Halogenated Hydrocarbon | Soluble[2] | Data not available | Data not available |

| Toluene | Aromatic Hydrocarbon | Soluble[2] | Data not available | Data not available |

| Dioxane | Ether | Soluble[2] | Data not available | Data not available |

| Ethyl Acetate | Ester | Soluble[3] | Data not available | Data not available |

| Acetone | Ketone | Data not available | Data not available | Data not available |

| Tetrahydrofuran (THF) | Ether | Data not available | Data not available | Data not available |

Note: The lack of specific quantitative data highlights a gap in the existing literature and presents an opportunity for further research in this area.

Experimental Protocols for Solubility Determination

The determination of the solubility of 1,3-dioxan-2-one can be performed using established methods such as the gravimetric method and spectroscopic analysis. Below are detailed methodologies adapted for this specific compound.

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

1,3-Dioxan-2-one (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance (±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 1,3-dioxan-2-one to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the formation of a saturated solution. The presence of undissolved solid at the bottom of the vial confirms saturation.

-

Phase Separation: After equilibration, carefully remove the vials from the shaker bath and allow the undissolved solid to settle.

-

Filtration: Withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the vial containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 1,3-dioxan-2-one (e.g., 50-60°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved 1,3-dioxan-2-one per volume or mass of the solvent.

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert law.

Materials and Equipment:

-

1,3-Dioxan-2-one (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1,3-dioxan-2-one of known concentrations in the chosen solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 1,3-dioxan-2-one. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.

-

Preparation of Saturated Solution: Prepare a saturated solution of 1,3-dioxan-2-one in the solvent as described in the gravimetric method (steps 1-4).

-

Sample Preparation for Analysis: After filtration of the saturated solution, accurately dilute a known volume of the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of 1,3-dioxan-2-one.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: Workflow for the Spectroscopic Solubility Determination Method.

Factors Influencing Solubility

The solubility of 1,3-dioxan-2-one in organic solvents is influenced by several factors:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. It is crucial to control the temperature during solubility measurements.

-

Polarity of the Solvent: Based on the principle of "like dissolves like," 1,3-dioxan-2-one, being a polar molecule due to the presence of the carbonate group, is expected to be more soluble in polar solvents.

-

Purity of Solute and Solvent: Impurities in either the 1,3-dioxan-2-one or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.

-

Crystalline Form: The crystal structure (polymorphism) of 1,3-dioxan-2-one can influence its solubility. The most stable polymorphic form will have the lowest solubility.

Conclusion

This technical guide has outlined the current understanding of the solubility of 1,3-dioxan-2-one in organic solvents and has provided detailed experimental protocols for its determination. The significant lack of quantitative solubility data in the scientific literature presents a clear need for further research to support the growing applications of this important monomer in the fields of polymer chemistry, materials science, and pharmaceutical development. The methodologies and frameworks presented herein provide a solid foundation for researchers to conduct these much-needed investigations.

References

history and discovery of trimethylene carbonate (1,3-dioxan-2-one)

An In-depth Technical Guide to the History and Discovery of Trimethylene Carbonate (1,3-dioxan-2-one)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of trimethylene carbonate (TMC), a crucial monomer for the production of biocompatible and biodegradable polymers. The document details the evolution of its synthesis from early methods to modern, greener approaches, and includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes.

A Historical Overview of Trimethylene Carbonate

Trimethylene carbonate (TMC), systematically named 1,3-dioxan-2-one, is a six-membered cyclic carbonate ester. Its journey from a laboratory curiosity to a cornerstone of biomedical materials is marked by significant advancements in synthetic chemistry.

The earliest reports on the synthesis of cyclic carbonates, including trimethylene carbonate, date back to the 1930s. One of the pioneering works in this field was conducted by Wallace H. Carothers and F. J. Van Natta. In their 1930 paper, they described the formation of glycol esters of carbonic acid, laying the groundwork for the synthesis of cyclic carbonates like TMC.[1][2] Their method involved the transesterification of diethylcarbonate with 1,3-propanediol (B51772). While historically significant, this method was plagued by low yields, making it impractical for large-scale production.

Another early approach to TMC synthesis involved a gas-phase reaction between the highly toxic phosgene (B1210022) and propylene (B89431) glycol.[3] This method, while effective, posed significant safety and environmental hazards due to the extreme toxicity of phosgene and the difficulties in controlling gas-phase reactions.[3]

The quest for safer and more efficient synthetic routes led to the exploration of alternative reagents. One such method involves the reaction of 1,3-propanediol with ethyl chloroformate, a less hazardous substitute for phosgene.[4] Another significant advancement was the use of carbon dioxide as a C1 building block. The reaction of oxetane (B1205548) with carbon dioxide, in the presence of a suitable catalyst, offers a more environmentally friendly pathway to TMC.[4][5]

In recent years, the focus has shifted towards "green" chemistry, emphasizing the use of renewable resources and environmentally benign processes. A notable development in this area is the transesterification of 1,3-propanediol with dialkyl carbonates, such as dimethyl carbonate (DMC).[3][6][7] This route is considered greener as the precursors can be derived from renewable resources. Furthermore, enzymatic catalysis, particularly using lipases, has emerged as a promising alternative for the synthesis of TMC from 1,3-propanediol and DMC, offering high yields under mild conditions.[3][6][7][8]

The following diagram illustrates the historical evolution of the primary synthesis methods for trimethylene carbonate.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route for trimethylene carbonate depends on various factors, including yield, cost, safety, and environmental impact. The following table provides a comparative summary of the key synthesis methods.

| Synthesis Method | Reactants | Catalyst/Conditions | Typical Yield | Advantages | Disadvantages |

| Transesterification (Carothers & Van Natta, 1930) | Diethylcarbonate, 1,3-Propanediol | Sodium/Sodium Methoxide (B1231860) | Low | Historical significance | Low yield |

| Phosgene Route | Phosgene, Propylene Glycol | Gas-phase reaction | High | High yield | Highly toxic reagent, harsh conditions |

| Ethyl Chloroformate Route | Ethyl Chloroformate, 1,3-Propanediol | Triethylamine, THF | Moderate | Safer than phosgene | Use of solvent, amine recovery |

| Oxetane and CO2 Route | Oxetane, Carbon Dioxide | Various catalysts (e.g., (salen)Cr(III)Cl/Bu4NN3) | Up to 96%[5] | Utilizes CO2, high yield | Requires catalyst, high pressure |

| Dialkyl Carbonate Route | Dimethyl Carbonate, 1,3-Propanediol | Organic tin or lanthanum catalysts | Good | Avoids toxic reagents | Expensive catalysts, potential metal contamination |

| Urea Route | Urea, 1,3-Propanediol | Zinc Chloride, Ionic Liquid | 72%[3] | Milder conditions | Use of ionic liquids can be challenging for industrial scale-up |

| Enzymatic Synthesis | Dimethyl Carbonate, 1,3-Propanediol | Immobilized Lipase (B570770) (e.g., Novozym 435) | Up to 88%[3][6][7][8] | Green, mild conditions, high yield | Slower reaction times |

Detailed Experimental Protocols

This section provides detailed methodologies for two key synthesis methods: the historical transesterification method and a modern, greener enzymatic synthesis.

Synthesis of Trimethylene Carbonate via Transesterification (Adapted from Carothers & Van Natta, 1930)

This protocol is based on the early work of Carothers and Van Natta and represents a foundational method for TMC synthesis.

Materials:

-

Diethylcarbonate

-

1,3-Propanediol

-

Sodium metal (or sodium methoxide)

-

Dry toluene (B28343) (solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a distillation head is charged with equimolar amounts of diethylcarbonate and 1,3-propanediol in dry toluene.

-

A catalytic amount of sodium metal or sodium methoxide is added to the reaction mixture.

-

The mixture is heated to reflux under an inert atmosphere. Ethanol (B145695), formed as a byproduct, is slowly distilled off to drive the equilibrium towards the product.

-

The reaction is monitored by measuring the amount of ethanol collected.

-

After the theoretical amount of ethanol has been removed, the reaction mixture is cooled to room temperature.

-

The catalyst is neutralized with a weak acid (e.g., acetic acid).

-

The solvent is removed under reduced pressure.

-

The crude trimethylene carbonate is then purified by vacuum distillation.

Green Synthesis of Trimethylene Carbonate using Enzymatic Catalysis

This protocol describes a modern, environmentally friendly method for TMC synthesis using lipase as a biocatalyst.[3][6][7][8]

Materials:

-

Dimethyl carbonate (DMC)

-

1,3-Propanediol (1,3-PDO)

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Molecular sieves (for drying)

Procedure:

-

Enzymatic Transesterification:

-

In a reaction vessel, 1,3-propanediol and an excess of dimethyl carbonate are mixed.

-

Immobilized lipase is added to the mixture. The reaction is typically carried out solvent-free.

-

The reaction is conducted at a controlled temperature (e.g., 60-80°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

The progress of the reaction, forming the intermediate 3-hydroxypropyl methyl carbonate, is monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.[3]

-

-

Cyclization:

-

After the enzymatic reaction, the lipase is removed by filtration.

-

The resulting mixture, containing the intermediate, is heated to a higher temperature (e.g., 120-150°C) under reduced pressure.

-

This step facilitates the intramolecular cyclization of the intermediate to form trimethylene carbonate, with the elimination of methanol.

-

-

Purification:

-

The crude trimethylene carbonate is purified by vacuum distillation to remove unreacted starting materials and byproducts.

-

The following diagram illustrates the workflow for the enzymatic synthesis of trimethylene carbonate.

Ring-Opening Polymerization and Applications in Drug Delivery and Tissue Engineering

Trimethylene carbonate is primarily used as a monomer for the synthesis of poly(trimethylene carbonate) (PTMC) and its copolymers through ring-opening polymerization (ROP). PTMC is a biodegradable and biocompatible polymer with a low glass transition temperature, making it rubbery and flexible at body temperature. These properties, combined with its favorable degradation profile, make it an excellent candidate for various biomedical applications.[3][9]

Unlike polyesters such as polylactic acid (PLA) and polyglycolic acid (PGA), the degradation of PTMC does not produce acidic byproducts, which can help to minimize inflammatory responses in the body.[3]

Signaling in the Context of Biomaterials

In the realm of drug delivery and tissue engineering, "signaling pathways" refer to the communication between the biomaterial and the surrounding cells and tissues. The physical and chemical properties of the material, as well as the molecules it releases, can influence cell behavior, including adhesion, proliferation, differentiation, and migration.

PTMC-based materials can be engineered to present specific signals to cells. For instance, they can be functionalized with cell-adhesive peptides (like RGD) to promote cell attachment or designed to release growth factors in a controlled manner to stimulate tissue regeneration.[10][11]

The following diagram illustrates the general concept of how a PTMC-based biomaterial can influence cellular signaling in tissue engineering.

Applications in Drug Delivery

The hydrophobic and flexible nature of PTMC makes it suitable for creating various drug delivery systems, such as nanoparticles, microparticles, and implants.[3][9][12] These systems can encapsulate therapeutic agents and release them in a controlled and sustained manner. Copolymers of TMC with other monomers like lactide or caprolactone (B156226) allow for the fine-tuning of drug release kinetics and the mechanical properties of the delivery vehicle.[13] For example, pH-responsive polymersomes based on PTMC have been developed for targeted drug delivery to cancer cells.[14]

Applications in Tissue Engineering

In tissue engineering, PTMC is used to fabricate scaffolds that provide a temporary template for tissue regeneration.[3][9] Its elasticity is particularly beneficial for soft tissue engineering applications, such as skin, cartilage, and nerve regeneration. The slow, non-acidic degradation of PTMC scaffolds allows for gradual tissue ingrowth and remodeling. Furthermore, these scaffolds can be designed to deliver bioactive molecules that actively promote tissue repair and regeneration.[15][16]

References

- 1. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethylene carbonate - Wikipedia [en.wikipedia.org]

- 5. Selective Formation of Trimethylene Carbonate (TMC): Atmospheric Pressure Carbon Dioxide Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route [journal.hep.com.cn]

- 7. communities.springernature.com [communities.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Poly(trimethylene carbonate)-based polymers engineered for biodegradable functional biomaterials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 10. Smart biomaterials - regulating cell behavior through signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Constructing pH-responsive poly(trimethylene carbonate) (PTMC)-based polymersomes functionalized with cell-penetrating guanidines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. bme.jhu.edu [bme.jhu.edu]

- 16. Cell Signaling in Regenerative Biomedicine: Exploring its Role in Tissue Engineering – Regbiomed [regbiomedcom.oss-eu-west-1.aliyuncs.com]

Theoretical and Computational Insights into the Structure of 1,3-Dioxan-2-one: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxan-2-one (B34567), also known as trimethylene carbonate, is a six-membered cyclic carbonate of significant interest as a monomer for producing biodegradable and biocompatible polymers such as poly(trimethylene carbonate) (PTMC).[1][2] These polymers have found extensive applications in the biomedical field, including in drug delivery systems and absorbable medical sutures.[2][3] A thorough understanding of the molecule's three-dimensional structure, conformational preferences, and spectroscopic properties is paramount for controlling polymerization processes and designing novel materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structure of 1,3-dioxan-2-one. It summarizes key quantitative data on its geometry and conformational energetics, outlines established computational protocols, and presents logical workflows for its analysis.

Conformational Analysis

The six-membered ring of 1,3-dioxan-2-one is not planar and exists in a dynamic equilibrium between several conformations. Like the parent 1,3-dioxane (B1201747) ring, the primary conformers are the chair, boat, and twist-boat forms.[4] Computational studies on analogous 1,3-dioxane systems have consistently shown that the chair conformation is the most energetically stable, significantly favored over the higher-energy flexible forms (twist and boat).[5] The introduction of the planar carbonate group influences the ring's geometry but does not alter this fundamental preference.

The primary equilibrium of interest is the interconversion between the chair and the lower-energy flexible form, the twist-boat conformation. The classical boat form typically represents a transition state in the interconversion pathway between twist-boat conformers.[6] For the parent 1,3-dioxane, the energy difference between the chair and the skew-boat (a flexible form) has been estimated to be approximately 5.9 ± 0.7 kcal/mol, indicating a strong preference for the chair form at equilibrium.[5]

Figure 1: Conformational Interconversion Pathway.Table 1: Calculated Relative Energies of 1,3-Dioxan-2-one Conformers Energies are estimated based on computational studies of analogous 1,3-dioxane systems.

| Conformer | Point Group | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Chair | C₂ | 0.00 (Reference) |

| Twist-Boat | C₂ | ~5 - 7 |

| Boat | C₂ᵥ | ~6 - 8 (Transition State) |

Molecular Geometry

The precise geometry of 1,3-dioxan-2-one in its ground state (chair conformation) can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) is the most common and reliable method for this purpose.[7] The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), provides a good balance of accuracy and computational cost for geometry optimization.[8][9]

Table 2: Predicted Geometric Parameters for Chair Conformation of 1,3-Dioxan-2-one Calculated at the B3LYP/6-31G(d,p) level of theory. Bond lengths in angstroms (Å) and angles in degrees (°).

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.20 | |

| C(O)-O | ~1.35 | |

| C-O (ring) | ~1.43 | |

| C-C (ring) | ~1.53 | |

| Bond Angles | ||

| O-C=O | ~125 | |

| O-C-O | ~110 | |

| C-O-C | ~115 | |

| C-C-C | ~112 | |

| Dihedral Angles | ||

| O-C-C-C | ~55 | |

| C-O-C-C | ~-60 |

Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules, including NMR and vibrational (IR/Raman) spectra.

NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The symmetry of the 1,3-dioxan-2-one chair conformer dictates the number of unique signals. Due to a C₂ axis of symmetry passing through the C5-C2 bond, the two methylene (B1212753) groups C4/C6 are equivalent, as are the two oxygen atoms O1/O3.

Table 3: Predicted and Experimental NMR Chemical Shifts (δ) in ppm Experimental data sourced from synthesis reports.[10] Predicted values are typical for DFT/GIAO calculations.

| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm, in CDCl₃) |

| ¹H NMR | |||

| -CH₂- (at C5) | ~2.0 - 2.5 | 2.068 (multiplet, 2H) | |

| -CH₂- (at C4/C6) | ~4.3 - 4.8 | 4.250 (triplet, 4H) | |

| ¹³C NMR | |||

| C5 | ~25 - 30 | Not reported | |

| C4 / C6 | ~65 - 70 | Not reported | |

| C2 (C=O) | ~150 - 155 | Not reported |

Vibrational Spectroscopy

The analysis of infrared (IR) and Raman spectra is greatly aided by computational frequency calculations. These calculations not only predict the frequencies of vibrational modes but also their intensities, helping to assign complex experimental spectra.[11] The most prominent feature in the IR spectrum of 1,3-dioxan-2-one is the intense absorption due to the carbonyl (C=O) stretching vibration.

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for 1,3-Dioxan-2-one Frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP/6-31G(d,p) to better match experimental values.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| ν(C=O) | Carbonyl Stretch | ~1750 - 1800 | Very Strong |

| νₐₛ(CH₂) | Asymmetric CH₂ Stretch | ~2950 - 3000 | Medium |

| νₛ(CH₂) | Symmetric CH₂ Stretch | ~2850 - 2900 | Medium |

| ν(C-O) | C-O Ring Stretch | ~1100 - 1250 | Strong |

| δ(CH₂) | CH₂ Scissoring/Bending | ~1400 - 1470 | Medium-Weak |

Computational Protocols

A robust and reproducible computational study of 1,3-dioxan-2-one follows a standardized workflow. The protocol detailed below represents a widely accepted methodology for obtaining reliable structural and spectroscopic data for organic molecules.

Software and Hardware

-

Quantum Chemistry Software: Gaussian, ORCA, Q-Chem, or similar packages.

-

Visualization Software: GaussView, Avogadro, Chemcraft for molecular visualization and analysis of results.

-

Hardware: A multi-core workstation or high-performance computing (HPC) cluster is recommended for these calculations.

Step-by-Step Methodology

-

Initial Structure Generation: A 3D model of 1,3-dioxan-2-one in its expected chair conformation is built using a molecular editor.

-

Geometry Optimization: A full geometry optimization is performed to locate the minimum energy structure.

-

Frequency Calculation: A harmonic frequency calculation is performed at the same level of theory as the optimization.

-

Purpose: To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and vibrational spectra (IR/Raman).[7]

-

-

Property Calculations: Using the optimized geometry, further properties can be calculated.

-

NMR Spectra: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts are typically referenced against a calculated tetramethylsilane (B1202638) (TMS) standard.

-

Single-Point Energy Refinement: For highly accurate relative energies between conformers, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated and computationally expensive method, such as a larger basis set (e.g., aug-cc-pVTZ) or a higher level of theory (e.g., CCSD(T)).

-

Hierarchy of Computational Methods

The accuracy of computational predictions is directly tied to the level of theory and the basis set employed. There is a trade-off between computational cost and accuracy. For a molecule like 1,3-dioxan-2-one, a multi-tiered approach is often effective, starting with less expensive methods for initial exploration and progressing to more accurate methods for final, reliable predictions.

Figure 3: Cost vs. Accuracy of Common Methods.Conclusion

Theoretical and computational studies provide indispensable tools for elucidating the structural and spectroscopic properties of 1,3-dioxan-2-one. The molecule strongly favors a chair conformation, a preference that can be quantified through high-level DFT calculations. These computational models also allow for the accurate prediction of geometric parameters and spectroscopic data (NMR, IR, Raman), which are crucial for experimental characterization and for understanding the reactivity and polymerization behavior of this important monomer. The standardized protocols and hierarchical approach to computational methods outlined in this guide offer a robust framework for researchers to conduct further in-silico investigations, facilitating the development of new materials and applications in the fields of polymer chemistry and drug development.

References

- 1. Trimethylene carbonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. elixirpublishers.com [elixirpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. inpressco.com [inpressco.com]

- 10. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]